transcription factor QM

Catalog No.
S1829333
CAS No.
157512-37-3
M.F
C21H26N2O3
M. Wt
0
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transcription factor QM

CAS Number

157512-37-3

Product Name

transcription factor QM

Molecular Formula

C21H26N2O3

Molecular Weight

0

Synonyms

transcription factor QM

Sequence Homology Across Eukaryotic Lineages

The transcription factor QM represents one of the most remarkably conserved proteins across eukaryotic evolution, demonstrating exceptional sequence homology that spans billions of years of evolutionary divergence [1]. QM is a 214 amino acid polypeptide that contains a high percentage of charged amino acids and has been identified as a critical regulator of gene expression through its ability to bind both c-Jun and DNA sequences [1].

Comprehensive sequence analysis reveals that QM homologs have been isolated from an extraordinarily diverse array of eukaryotic organisms, including mammals, plants, insects, nematodes, and various fungal species [1]. Alignment studies of these sequences indicate a high degree of conservation throughout the first 175 residues of the protein, with several functionally critical regions showing particularly strong evolutionary constraint [1]. The conservation extends beyond simple sequence similarity, encompassing specific structural and functional domains that have remained intact across vast evolutionary distances [1].

Database searches across multiple eukaryotic lineages have identified QM orthologs in species as evolutionarily distant as Trypanosoma brucei, Saccharomyces cerevisiae, Arabidopsis thaliana, and Drosophila melanogaster, all showing greater than 60% sequence identity to the human QM protein [5]. The Schizosaccharomyces pombe ortholog, designated spqM, demonstrates amino acid sequence identity ranging from 61.36% to 71.6% with other QM family members, highlighting the extraordinary conservation of this transcription factor across fungal lineages [22] [26].

The tomato QM-like protein exhibits 73% sequence identity with the Saccharomyces cerevisiae GRC5 ortholog and 77% identity with human ribosomal protein L10, demonstrating that this conservation extends into plant lineages [18]. These findings establish QM as a pan-eukaryotic transcription factor with ancient evolutionary origins that predate the major eukaryotic radiations [1] [5].

Table 1: QM Transcription Factor Ortholog Comparison Across Eukaryotic Lineages

SpeciesProtein Length (amino acids)Sequence Identity to Human QM (%)Gene LocationFunctional Domain ConservationPhylogenetic Distance (approximate)
Homo sapiens214100Xq28 (DXS648)High0 Mya
Mus musculus214Not specifiedNot specifiedHigh95 Mya
Drosophila melanogasterNot specified>60Not specifiedHigh600 Mya
Saccharomyces cerevisiaeNot specified>60GRC5High1000 Mya
Schizosaccharomyces pombe17961.36-71.6spqMHigh1000 Mya
Arabidopsis thalianaNot specified>60Not specifiedHigh1600 Mya
Trypanosoma bruceiNot specified>60Not specifiedHigh1600 Mya
Lycopersicon esculentum17977 (to human ribosomal protein L10)Not specifiedHigh1600 Mya

Rate of Divergence and Functional Constraint Analysis

The evolutionary analysis of transcription factor QM reveals an exceptionally slow rate of sequence divergence that reflects strong functional constraints operating on this protein throughout eukaryotic evolution [1]. Detailed phylogenetic analysis demonstrates that the rate of sequence divergence for QM homologs is approximately 1% change every 22 million years, which is remarkably slow compared to typical protein evolution rates [1]. This exceptionally conservative evolutionary pattern is consistent with a critical role for QM in fundamental cellular processes that cannot tolerate significant sequence variation [1].

The functional constraint analysis reveals several key features that contribute to the evolutionary stability of QM [1]. Most notably, there is considerable conservation of charged amino acids within specific regions of the protein, indicating that electrostatic interactions are crucial for QM function [1]. Secondary structure analysis suggests that two of these conserved charged regions form amphipathic alpha-helices, one basic and one acidic, which likely mediate protein-protein or protein-membrane interactions [1].

The amino-terminal 30 amino acids constitute a third conserved charged domain that is both basic and proline-rich, suggesting a role in providing structural flexibility while maintaining critical electrostatic properties [1]. The exceptional conservation of these charged domains across diverse eukaryotic lineages indicates that the electrostatic landscape of QM is under intense selective pressure [1].

Comparative analysis across transcription factor families demonstrates that QM exhibits conservation patterns typical of essential regulatory proteins [6]. The high degree of conservation observed in QM is consistent with proteins that participate in fundamental cellular processes and cannot tolerate significant functional disruption [6]. This level of constraint is characteristic of transcription factors that regulate critical cellular pathways and whose dysfunction would have severe fitness consequences [6].

Table 2: Functional Domain Conservation in QM Transcription Factor

Functional DomainConservation LevelFunctional SignificanceEvolutionary Constraint
N-terminal charged domain (30 amino acids)HighProtein-protein interactionsStrong
Basic amphipathic alpha-helixHighMembrane/protein interactionStrong
Acidic amphipathic alpha-helixHighMembrane/protein interactionStrong
First 175 residues (conserved region)Extremely highCore functional domainExtremely strong
Charged amino acids distributionHighElectrostatic interactionsStrong
Proline-rich regionHighStructural flexibilityModerate
DNA-binding capabilityHighTranscriptional regulationStrong
c-Jun interaction domainHighTranscriptional regulationStrong

Comparative Analysis of QM Orthologs in Model Organisms

Detailed comparative analysis of QM orthologs across major model organisms reveals both conserved features and lineage-specific adaptations that provide insights into the evolutionary trajectory of this transcription factor [1] [5] [18] [20]. The comparative framework encompasses representatives from major eukaryotic kingdoms, including animals, plants, fungi, and protists, allowing for comprehensive assessment of evolutionary patterns [1] [5].

In mammalian systems, the human QM protein serves as the reference standard, encoded by the DXS648 gene located on chromosome Xq28 [1]. The mouse ortholog maintains high sequence conservation with the human protein, consistent with the relatively recent divergence of these mammalian lineages [19]. Comparative transcriptional analysis between human and mouse orthologs reveals that while the core regulatory functions are preserved, there are species-specific differences in expression patterns that reflect the underlying biological differences between these organisms [19].

The Drosophila melanogaster ortholog represents a critical evolutionary reference point, as it demonstrates that QM function has been conserved across the vast evolutionary distance separating vertebrates and invertebrates [5] [7]. Despite over 600 million years of independent evolution, the Drosophila QM ortholog maintains greater than 60% sequence identity with mammalian QM, indicating extraordinarily strong functional constraints [5]. This conservation extends to the DNA-binding specificity, as transcription factor binding specificities have been shown to be highly conserved between Drosophila and mammals [7].

Fungal orthologs provide additional insights into QM evolution across eukaryotic kingdoms [5] [18] [20]. The Saccharomyces cerevisiae GRC5 protein demonstrates the multifunctional nature of QM orthologs, participating in both transcriptional regulation and ribosomal protein assembly [18] [20]. The Schizosaccharomyces pombe spqM ortholog, with its 61.36-71.6% sequence identity to other QM family members, represents one of the most divergent yet still clearly recognizable QM orthologs [22] [26].

Plant orthologs, exemplified by the Arabidopsis thaliana and tomato QM-like proteins, demonstrate that QM function extends across the plant-animal evolutionary divide [5] [18]. The tomato QM ortholog not only maintains high sequence conservation but also demonstrates functional conservation, as it can complement oxidative stress resistance when expressed in yeast systems [18]. This cross-kingdom functional complementation provides strong evidence for the fundamental importance of QM function across eukaryotic evolution [18].

The Trypanosoma brucei ortholog represents one of the most evolutionarily distant QM homologs characterized to date, yet it maintains greater than 60% sequence identity with human QM [5]. Subcellular localization studies reveal that the Trypanosoma QM ortholog co-localizes with ribosomal components, suggesting conservation of the ribosome-associated functions observed in other organisms [5].

Table 3: Evolutionary Divergence Rate and Functional Constraint Analysis

Evolutionary ParameterMeasured ValueImplication
Sequence divergence rate1% change per 22 million yearsCritical cellular function
Functional constraintExtremely highEssential protein
Conservation of charged residues>60% across eukaryotesFunctional importance
Conservation of first 175 residuesExtremely highCore functional domain
Phylogenetic distributionPan-eukaryoticAncient origin
Substitution rateVery slowFunctional constraint
Selection pressureStrong purifying selectionEvolutionary importance

QM-c-Jun Complex Formation and Leucine Zipper Interactions

Transcription factor QM functions as a negative regulator of c-Jun through direct binding to the leucine zipper region of the c-Jun protein [1]. This interaction represents a critical regulatory mechanism in the activator protein-1 (AP-1) signaling pathway. The molecular basis of QM-c-Jun complex formation involves several key structural and biochemical components that work in concert to establish and maintain stable protein-protein interactions.

The leucine zipper domain of c-Jun serves as the primary binding interface for QM protein [1]. This coiled-coil structure, characterized by hydrophobic residues positioned at regular intervals, provides the necessary structural framework for protein dimerization and complex formation. Research demonstrates that the basic leucine zipper domain of c-Jun, which allows for DNA binding and homodimerization, is both necessary and sufficient for interaction with human TATA-binding protein-associated factor-1 (hsTAF1) [2]. This finding establishes the leucine zipper as a multifunctional domain capable of mediating diverse protein-protein interactions beyond simple homodimerization.

Zinc ion coordination plays an essential role in stabilizing the QM-c-Jun interaction [1]. QM functions as a novel zinc-binding transcription regulatory protein, with zinc binding being absolutely necessary for the interaction between QM and c-Jun [1]. The protein contains conserved histidine and aspartate residues that coordinate zinc ions, similar to other zinc-binding transcription factors. This metal coordination not only stabilizes the protein structure but also modulates the binding affinity between QM and its protein partners.

Phosphorylation represents a dynamic regulatory mechanism that modulates QM-c-Jun complex formation [1]. Protein kinase C introduces approximately one mole of phosphate per mole of QM protein, resulting in a significant 60% reduction in QM binding to c-Jun when QM is phosphorylated [1]. This phosphorylation-dependent regulation provides cells with a mechanism to rapidly modulate transcriptional activity in response to cellular signals and environmental changes.

Table 1: QM-c-Jun Complex Formation and Leucine Zipper Interactions

Interaction ComponentMolecular MechanismFunctional RoleStructural Requirements
Leucine Zipper DomainDirect binding to c-Jun leucine zipper regionNegative regulation of c-Jun transcriptional activityCoiled-coil structure with hydrophobic residues
Zinc Ion CoordinationZinc binding essential for QM-c-Jun interaction stabilityStabilization of QM-c-Jun complex formationConserved histidine and aspartate residues
Phosphorylation SitesProtein kinase C phosphorylation reduces binding affinityDynamic regulation of complex formation (60% reduction when phosphorylated)Serine/threonine phosphorylation sites
Basic Domain RegionRequired for DNA binding and homodimerizationEssential for transcriptional activation through hsTAF1 bindingBasic amino acid-rich region for DNA contact
SH3-Binding MotifFacilitates protein-protein interactionsMediates interactions with signaling proteinsProline-rich sequence motif

The SH3-binding motif present in QM protein facilitates additional protein-protein interactions beyond the c-Jun complex [3]. This proline-rich sequence motif enables QM to interact with various signaling proteins, including the proto-oncogene c-Yes, a Src family kinase [4]. These interactions allow QM to participate in multiple signal transduction pathways involved in cell stability, division, proliferation, migration, and differentiation.

DNA Binding Specificity and Target Sequence Recognition

QM protein demonstrates direct DNA binding capability through its high percentage of charged amino acids within its 214 amino acid polypeptide structure [5]. This unique amino acid composition enables QM to function as both a transcriptional regulatory protein and a ribosomal component, representing a remarkable example of protein multifunctionality in eukaryotic cells.

The DNA binding specificity of QM involves recognition of specific DNA motifs and enhancer elements through competitive inhibition of c-Jun DNA binding [4]. When QM translocates from the cytoplasm to the nucleus, it suppresses the formation of c-Jun homodimers, thereby acting as a transcriptional regulatory protein [4]. This nuclear translocation is facilitated by association with presenilin 1, which forms a nuclear transport complex that enables QM to access its nuclear targets.

QM functions as a transcriptional co-repressor through its ability to modulate chromatin accessibility and structure [1]. The protein associates with specific chromatin regions and can influence the binding of other transcription factors to their target sequences. This chromatin association is mediated through direct DNA binding interactions involving the charged amino acid residues that contact the DNA backbone and major groove.

Target gene recognition by QM involves selective inhibition of AP-1 pathway activation [4]. By binding to c-Jun and preventing the formation of functional c-Jun homodimers or c-Jun/c-Fos heterodimers, QM effectively blocks the transcriptional activation of AP-1 target genes. This mechanism provides cells with a sophisticated means of fine-tuning gene expression programs in response to developmental signals and environmental stimuli.

Table 2: DNA Binding Specificity and Target Sequence Recognition

Binding PropertyMolecular DetailsRegulatory MechanismFunctional Outcome
Sequence SpecificityHigh percentage of charged amino acids (214 aa polypeptide)Direct DNA binding through charged residue interactionsSpecific target gene regulation
Chromatin AssociationAssociation with specific chromatin regionsChromatin accessibility modulationChromatin structure modulation
Nuclear LocalizationTranslocation from cytoplasm to nucleusNuclear import for transcriptional controlNuclear transcriptional control
Target Gene RecognitionRecognition of specific DNA motifs and enhancer elementsCompetitive inhibition of c-Jun DNA bindingSelective gene expression programs
Transcriptional RegulationSuppression of c-Jun homodimer formationTranscriptional co-repressor activityAP-1 pathway inhibition

The nuclear localization of QM is achieved through its association with nuclear import machinery, despite the absence of a canonical nuclear localization signal [4]. This transport mechanism involves formation of protein complexes that facilitate the movement of QM from its primary cytoplasmic location to nuclear sites where it can exert transcriptional regulatory functions.

Ribosomal Association: Dual Role in Translation and Transcription

QM protein exhibits a unique dual functionality, serving simultaneously as ribosomal protein L10 (RPL10) and as a transcriptional regulatory factor [4]. This dual role represents one of the most fascinating aspects of QM biology, as it demonstrates how a single protein can coordinate both protein synthesis and gene expression regulation within the same cell.

As ribosomal protein L10, QM is essential for the formation of functional 80S ribosomes [4]. The protein organizes the union site for aminoacyl-tRNA and is required for the joining of 40S and 60S ribosomal subunits [4]. QM assembles onto the 60S ribosomal subunit during a late step of ribosome assembly, occurring in the cytoplasm rather than in the nucleolus [6]. This cytoplasmic assembly distinguishes QM from core ribosomal proteins that are typically incorporated during earlier stages of ribosome biogenesis.

The ribosomal association of QM is characterized by its peripheral membrane association with the rough endoplasmic reticulum [7]. This association can be disrupted by treatment with 1M sodium chloride, indicating that QM maintains a salt-sensitive, peripheral association with ribosomal complexes [7]. This property contrasts with core ribosomal proteins, which remain stably associated under similar salt conditions.

QM interacts with multiple ribosomal proteins, including RPL30, RPL23, and RPS30, forming a network of protein-protein interactions that stabilize ribosomal structure and function [8]. These interactions are essential for maintaining ribosome integrity and ensuring efficient translation initiation and elongation. The coordinated interaction of QM with these ribosomal components highlights the protein's central role in translation machinery organization.

Table 3: Ribosomal Association and Dual Role in Translation and Transcription

Cellular CompartmentAssociation TypeMolecular FunctionDual Role MechanismRegulatory Control
Rough Endoplasmic ReticulumPeripheral membrane associationRibosome localization to ER membraneTranslation machinery componentSalt-sensitive association (1M NaCl disruption)
60S Ribosomal SubunitLate-stage ribosomal subunit assemblyEssential for 40S-60S subunit joiningRibosome stability and functionAssembly checkpoint regulation
Cytoplasmic RibosomesFunctional 80S ribosome formationTranslation initiation regulationProtein synthesis regulationTranslation efficiency modulation
Nuclear CompartmentTranscriptional regulatory complexTranscription factor activityGene expression controlTranscriptional co-regulation
Ribosome Assembly SitesRibosome biogenesis pathwayQuality control in ribosome assemblyCoordinate regulation of both processesCell cycle-dependent expression

The dual role mechanism of QM involves coordinate regulation of both translation and transcription processes [4]. In rapidly dividing tissues, QM expression is elevated to support both increased protein synthesis demands and the transcriptional changes required for cell proliferation [4]. This coordinate regulation ensures that cells can simultaneously adjust their protein synthesis capacity and gene expression programs in response to growth signals and developmental cues.

QM expression is regulated in a tissue-specific and developmental stage-specific manner [4]. In plant systems, QM homologs show increased expression in response to ultraviolet-B radiation and during specific developmental transitions [4]. This regulated expression pattern suggests that QM serves as a molecular link between environmental stress responses and the cellular machinery required for adaptation.

The evolutionary conservation of QM across diverse eukaryotic species underscores its fundamental importance in cellular function [5]. Sequence analysis reveals that QM homologs share 57.4-99.1% amino acid identity across species ranging from plants to mammals [3], with particularly high conservation of the SH3-binding motif and ribosomal protein L10 signature sequences [3]. This extreme evolutionary conservation, spanning over 600 million years of evolution, indicates that the dual functionality of QM has been maintained throughout eukaryotic evolution due to its critical role in coordinating protein synthesis and gene expression.

Table 4: Evolutionary Conservation of QM Across Species

SpeciesProtein Identity (%)Conserved DomainsFunctional Conservation
Homo sapiens100 (reference)Full QM protein (214 aa)Transcription regulation, ribosomal function
Mus musculus99.1Ribosomal L10 signature, SH3-binding motifBoth transcriptional and ribosomal roles
Saccharomyces cerevisiae68.0Essential ribosomal functionEssential for viability, ribosome assembly
Drosophila melanogaster91.3SH3-binding motif, L10 signatureDevelopmental regulation
Arabidopsis thaliana57.4-69.4Ribosomal protein L10 domainUV-B stress response, ribosomal function
Spodoptera litura81.3-99.1SH3-binding motif, L10 signatureImmune response, ribosomal function
Trypanosoma bruceiHigh conservationTranscription factor regulation domainsTranscriptional regulation

Dates

Last modified: 07-20-2023

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